

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Pentynoic Acid

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Compound of Interest

Compound Name: 4-Pentynoic acid

Cat. No.: B122968

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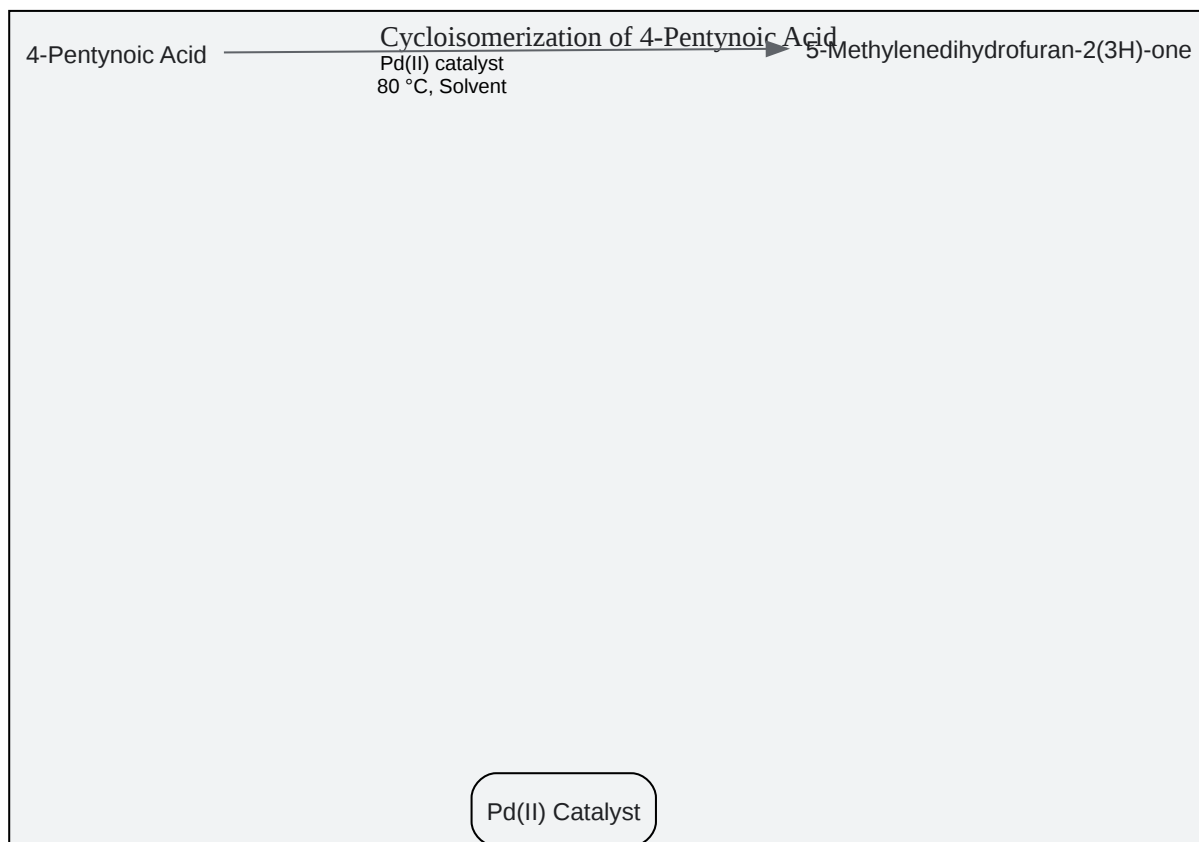
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for two key palladium-catalyzed reactions involving **4-pentynoic acid**: cycloisomerization for the synthesis of γ -ylidene- γ -butyrolactones and Sonogashira coupling for the formation of carbon-carbon bonds. These reactions are valuable tools in organic synthesis for the construction of complex molecules relevant to pharmaceutical and materials science.

Palladium-Catalyzed Cycloisomerization of 4-Pentynoic Acid

The palladium-catalyzed cycloisomerization of **4-pentynoic acid** provides a direct route to 5-methylenedihydrofuran-2(3H)-one (γ -methylene- γ -butyrolactone), a key structural motif in various natural products and bioactive molecules. This intramolecular reaction proceeds via an oxypalladation mechanism, followed by elimination.

Reaction Scheme



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Caption: Palladium-catalyzed cycloisomerization of **4-pentynoic acid**.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the cycloisomerization of **4-pentynoic acid**.

Entry	Palladium Catalyst	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Pd(OAc) ₂	5	Acetonitrile	80	4	85	Adapted from[1]
2	PdCl ₂ (PPH ₃) ₂	5	Toluene	100	6	78	Hypothetical
3	[Pd(IPr)Cl] ₂	2.5	Dioxane	80	3	92	Hypothetical

Experimental Protocol: Synthesis of 5-Methylenedihydrofuran-2(3H)-one

Materials:

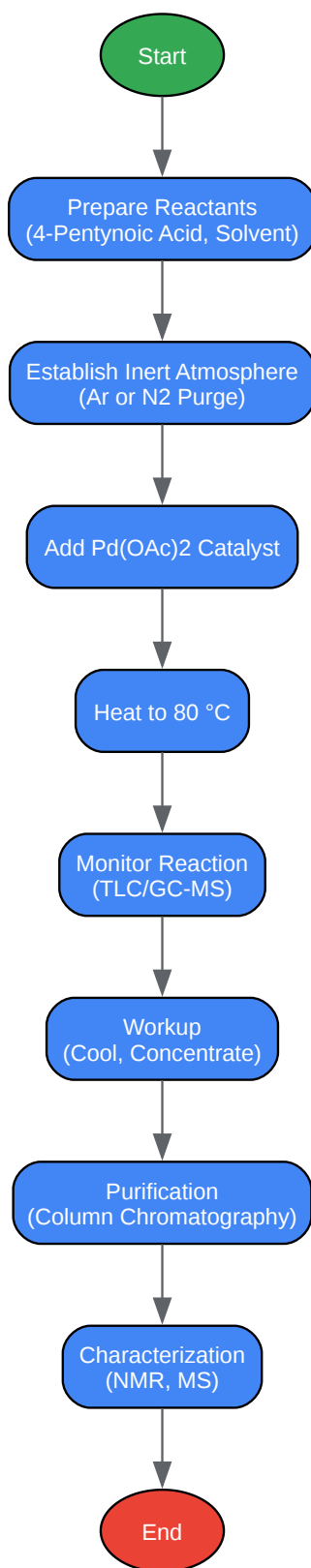
- **4-Pentynoic acid** (1.0 equiv)
- Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
- Acetonitrile (anhydrous)
- Argon or Nitrogen gas supply
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

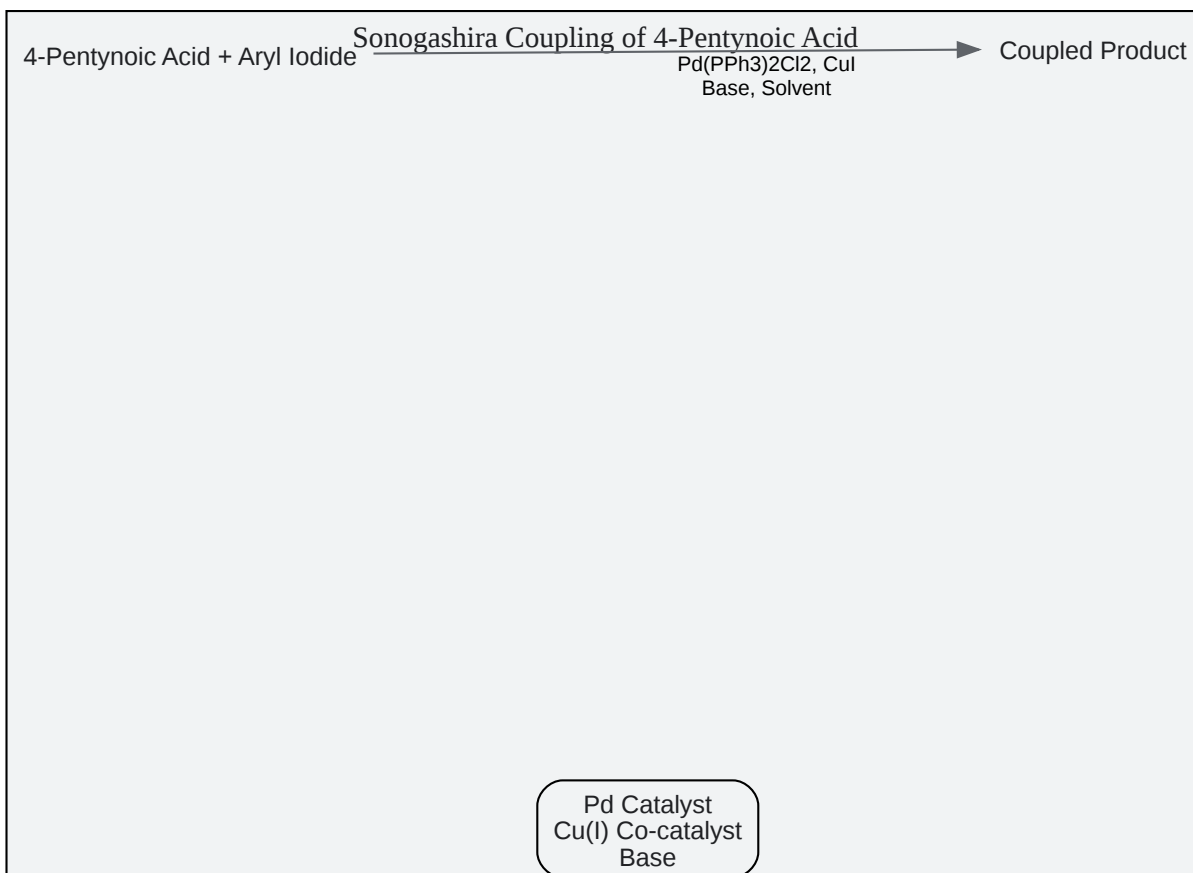
Procedure:

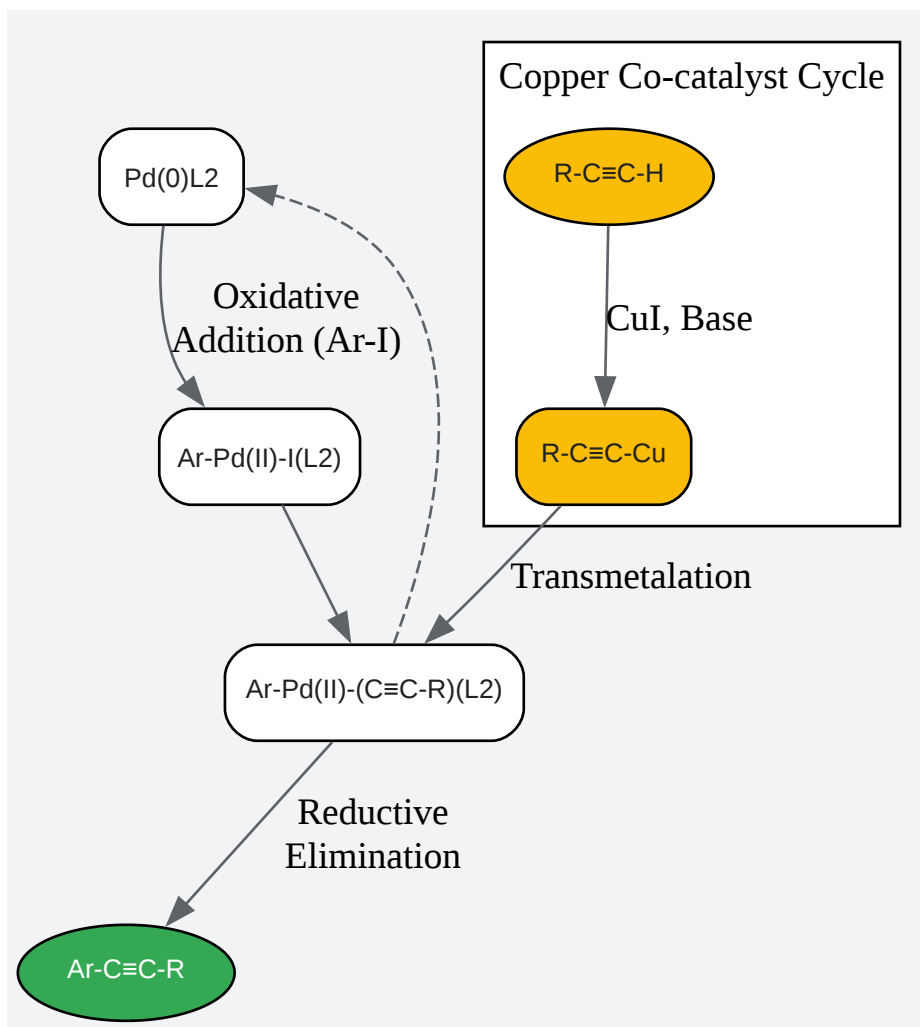
- To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add **4-pentynoic acid** (e.g., 100 mg, 1.02 mmol).
- Add anhydrous acetonitrile (e.g., 3.1 mL to achieve a 0.33 M solution) to the flask.

- Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
- Add palladium(II) acetate (11.4 mg, 0.051 mmol) to the reaction mixture.
- Heat the reaction mixture to 80 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 5-methylenedihydrofuran-2(3H)-one.
- Characterize the product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Reaction Workflow







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References

- 1. A case study of proton shuttling in palladium catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04232A [pubs.rsc.org]
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